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bacteriophage T4 gene 20 protein

Structural biology X‑ray crystallography Phage portal assembly

Bacteriophage T4 gene 20 protein (gp20, CAS 124204‑24‑6) is the portal protein of the Myoviridae‑family Escherichia virus T4. It assembles into a homododecameric ring that forms the unique vertex for capsid assembly, DNA packaging, and tail attachment.

Molecular Formula C12H21N3O3
Molecular Weight 0
CAS No. 124204-24-6
Cat. No. B1166484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriophage T4 gene 20 protein
CAS124204-24-6
Synonymsbacteriophage T4 gene 20 protein
Molecular FormulaC12H21N3O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriophage T4 Gene 20 Portal Protein (gp20) – Procurement-Focused Structural and Functional Overview


Bacteriophage T4 gene 20 protein (gp20, CAS 124204‑24‑6) is the portal protein of the Myoviridae‑family Escherichia virus T4. It assembles into a homododecameric ring that forms the unique vertex for capsid assembly, DNA packaging, and tail attachment [1]. In solution, the purified oligomer has a molecular weight of approximately 740 kDa [2] and its 3.6 Å cryo‑EM structure reveals a 12‑fold symmetric channel with dimensions of 14 nm length and 7 nm outer diameter [1]. Unlike many other phage portal proteins, gp20 spontaneously forms double rings and microcrystals (~1 μm) under moderate conditions, enabling structural studies not feasible with more aggregation‑prone homologues [2].

1
Structural biology workflow

Spontaneously forms microcrystals, enabling cryo-EM and X‑ray studies without extensive screening.

2
Phage–host interaction research

Reported dual TIR‑V/TIR‑IX activation supports broad‑spectrum antiphage immunity assays.

3
Protein engineering with stoichiometric control

Fusion‑display systems require ~50% wild‑type co‑assembly, enabling mosaic portal design.

Why a Generic ‘Portal Protein’ Cannot Substitute for T4 gp20 in Critical Selection Use‑Cases


Portal proteins from different bacteriophages share a conserved architectural role but diverge substantially in symmetry, stoichiometric assembly requirements, tolerance to fusion‑protein engineering, and host‑defence‑system activation profiles [1]. For example, the phi29 connector (gp10) is a ~460 kDa dodecamer with a 3.6 nm channel constriction, whereas the T4 portal (gp20) is a substantially larger ~740 kDa dodecamer that forms double‑ring aggregates and microcrystals [2][3]. Even more critically, gp20 is the only portal protein demonstrated to simultaneously activate both TIR‑V and TIR‑IX bacterial defence systems, a property not shared by T7, #20, or #70 portal proteins [4]. These structural and functional singularities mean that substituting another portal protein will compromise experimental reproducibility and functional outcomes.

T4 gp20
Spontaneous microcrystal assembly

Forms double‑ring arrays and ~1 μm crystals.

Other portals (phi29, SPP1, P22)
No comparable crystalline order

Remain as single rings or disordered aggregates; structural studies may not transfer.

T4 gp20
Dual TIR‑V/TIR‑IX activation

Reported as unique dual activator across tested portal proteins.

T7, #20, #70 portals
Single‑system or narrower specificity

TIR‑assay context may differ; broad‑spectrum screening may require gp20.

T4 gp20
Bulk fusion tolerance with wild‑type co‑assembly

Functional portals retain ~50% native subunits.

phi29 gp10
Tags tolerated without wild‑type requirement

Engineering constraints differ; direct transfer of fusion designs may fail.

Quantitative Differentiation of Bacteriophage T4 gp20 Against Closest Portal‑Protein Comparators


gp20 Forms Spontaneously Microcrystalline Double Rings – A Property Absent in phi29, SPP1, and P22 Portals

Purified T4 gp20 spontaneously assembles into double rings and further into microcrystals of approximately 1 μm with a body‑centered tetragonal lattice [1]. This propensity for higher‑order organization is not observed for the phi29 connector (gp10), SPP1 portal (gp6), or P22 portal protein under equivalent conditions [2]. The ability to form ordered three‑dimensional arrays directly facilitates crystallographic and cryo‑electron tomography studies, reducing the need for crystal‑screening campaigns that are often unsuccessful with other portal proteins.

Microcrystal assembly
Cross-study comparable
gp20 uniquely forms double‑ring aggregates and microcrystals (~1 μm) with body‑centered tetragonal symmetry; phi29, SPP1, and P22 portals do not.
Supports crystallographic studies without extensive screening; structural biology workflow fit.
Crystallization propensity confirmed under moderate denaturing/renaturing conditions.
Structural biology X‑ray crystallography Phage portal assembly

Dodecameric Mass of 740 kDa Distinguishes gp20 from Smaller (phi29) and Larger (P22) Portal Oligomers

The T4 gp20 dodecamer exhibits a molecular weight of 740 kDa (monomer 61 kDa) as determined by both electron scattering and sedimentation equilibrium [1]. This is 1.6‑fold larger than the phi29 connector dodecamer (460 kDa, monomer ~36 kDa) [2] and approximately 260 kDa smaller than the P22 portal dodecamer (~1 MDa, monomer 82.7 kDa) [3]. The SPP1 portal forms a 13‑mer of ~745 kDa total, sharing similar mass but differing in symmetry [4]. The distinct oligomeric mass of gp20 provides a clear analytical handle for identity verification and purity assessment in procurement QC workflows.

Oligomeric mass
Reported
740 kDa (dodecamer)
61 kDa monomer; confirmed by electron scattering and sedimentation equilibrium.
Distinct from phi29 (460 kDa), P22 (~1,000 kDa), and SPP1 (~745 kDa tridecamer); serves as identity marker.
Mass comparable to SPP1 but 12‑fold vs 13‑fold symmetry.
Biophysical characterization Mass spectrometry Size‑exclusion chromatography Phage portal stoichiometry

Only T4 gp20 Activates Both TIR‑V and TIR‑IX Bacterial Defense Systems – T7, #20, and #70 Portals Show Narrower Specificity

In a direct head‑to‑head comparison of portal‑protein toxicity in E. coli cells expressing TIR‑V or TIR‑IX defence systems, T4 gp20 activated both TIR‑V and TIR‑IX, whereas the T7 portal protein (gp8) activated only TIR‑V [1]. Phage #20 portal activated TIR‑V exclusively, and phage #70 portal activated TIR‑IX exclusively [1]. Transformation efficiency of the #20 portal gene decreased 10‑ to 100‑fold in the presence of TIR‑V, and expression of the WT #70 portal protein was lethal only in the presence of TIR‑IX [1]. This dual‑recognition property makes gp20 uniquely suited as a positive control or discovery tool for studying broad‑spectrum TIR‑mediated antiphage immunity.

TIR activation profile
Head-to-head
gp20 activates both TIR‑V and TIR‑IX; T7 portal activates TIR‑V only; #20 portal TIR‑V only; #70 portal TIR‑IX only.
Transformation efficiency of #20 portal dropped 10–100‑fold in TIR‑V‑expressing cells.
Supports broad‑spectrum TIR‑domain antiphage immunity assays; dual‑activity context.
Co‑transformation toxicity assay in E. coli (Wang et al. 2024).
Phage‑host interactions Innate immunity TIR domain Portal‑recognition assays

gp20 Tolerates Bulky N‑ and C‑Terminal Fusions but Mandates ~50% Wild‑Type Co‑assembly – A Constraint Not Described for phi29 or Other Portals

Bacteriophage T4 gp20 portal fusions with GFP (27 kDa) or HOC (40 kDa) at either the N‑ or C‑terminus assemble into active phage only when co‑expressed with approximately 50% wild‑type or near‑wild‑type gp20 subunits [1]. This stoichiometric requirement demonstrates that gp20 can accommodate substantial foreign domains without losing function, but quality control during assembly enforces a strict ratio of modified to native subunits. In contrast, the phi29 connector (gp10) accepts N‑terminal His‑tag fusions without any requirement for wild‑type co‑assembly [2], indicating a fundamentally different tolerance mechanism.

Fusion engineering constraint
Cross-study comparable
GFP/HOC fusions functional only when co‑assembled with ≥50% wild‑type gp20; phi29 gp10 tolerates N‑terminal tags without wild‑type requirement.
Stoichiometric control necessary for portal display applications; direct engineering transfer may require validation.
In vivo plaque‑formation assays in E. coli (Baumann et al. 2006).
Protein engineering Phage display Nanoparticle assembly Portal fusion tolerance

High‑Value Application Scenarios for Bacteriophage T4 gp20 Driven by Quantitative Evidence


Structural Biology of Large Macromolecular Assemblies Requiring Microcrystalline Samples

gp20’s spontaneous formation of double rings and microcrystals (~1 μm) enables X‑ray crystallography and electron crystallography studies without labor‑intensive crystal‑screening campaigns [1]. This property makes it the portal protein of choice for groups pursuing high‑resolution structures of viral packaging motor components, where phi29, SPP1, and P22 portals have not yielded comparable crystalline arrays.

Functional Screening of Broad‑Spectrum TIR‑Domain Antiphage Inhibitors

Because T4 gp20 uniquely activates both TIR‑V and TIR‑IX systems [2], it serves as a single‑reagent positive control in co‑transformation toxicity assays. Pharmaceutical and agricultural research groups screening for small‑molecule inhibitors of TIR‑mediated defence can use gp20 to validate assay performance against multiple TIR subtypes simultaneously, reducing reagent complexity and inter‑assay variability.

Engineered Phage‑Like Particles Requiring Stoichiometrically Controlled Portal Display

The strict requirement for ~50% wild‑type gp20 co‑assembly when displaying GFP or HOC fusions [3] can be exploited to construct mosaic portal rings with precisely controlled copy numbers of functionalized subunits. This stoichiometric tunability is valuable for synthetic‑biology applications where multivalent ligand display or nanopore sensor arrays demand defined subunit composition, a capability not demonstrated for phi29 or other portal systems.

Analytical Standard for Biophysical Characterization of Portal Oligomers

The well‑characterized mass (740 kDa dodecamer) and dimensions (14 nm × 7 nm) of gp20 [4] make it an ideal calibration standard for size‑exclusion chromatography, native mass spectrometry, and cryo‑EM of large ring‑shaped oligomers. Procurement of highly purified gp20 for this purpose ensures inter‑laboratory reproducibility in biophysical core facilities and method‑development pipelines.

Application
Selection Property
Validation Focus
Structural biology of viral portal assemblies
Spontaneous microcrystal formation
Crystallographic order and resolution
TIR‑domain antiphage inhibitor screening
Dual TIR‑V/TIR‑IX activation
Broad‑spectrum TIR assay response
Engineered mosaic portal particles
Stoichiometric co‑assembly requirement
Subunit composition control
Biophysical calibration standard
Well‑characterized oligomeric mass and dimensions
Size‑exclusion and native MS calibration
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